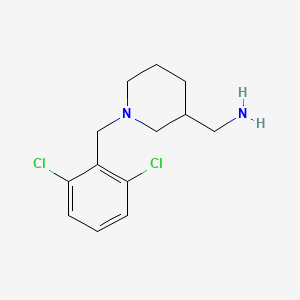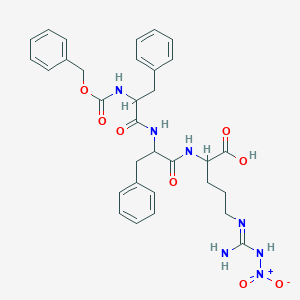
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an N-(4-methylphenyl) substitution at the 2nd position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-6-methylpyrimidine-2-amine, which is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine.
-
Step 1: Synthesis of 4-chloro-6-methylpyrimidine-2-amine
Reagents: 4-chloro-6-methylpyrimidine, ammonia.
Conditions: The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Step 2: Nucleophilic Substitution
Reagents: 4-chloro-6-methylpyrimidine-2-amine, 4-methylphenylamine.
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or other reduced forms.
科学研究应用
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
4-chloro-6-methylpyrimidine-2-amine: Lacks the N-(4-methylphenyl) substitution.
4-chloro-2-aminopyrimidine: Lacks the methyl groups.
6-methyl-2-aminopyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the N-(4-methylphenyl) group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C12H12ClN3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
InChI 键 |
CQKDAWIOTQFHPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



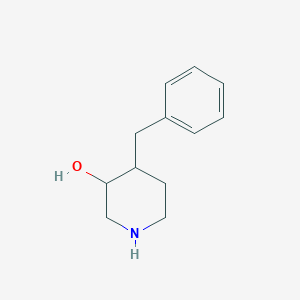
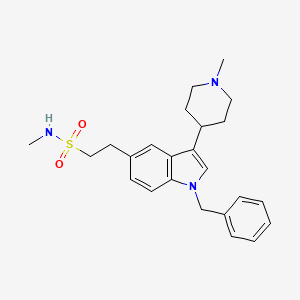
![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)
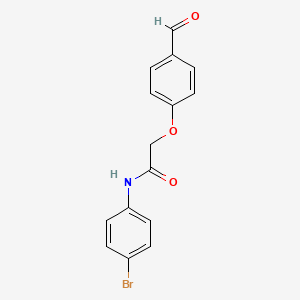
![6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12110068.png)
![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
